Bienvenue dans la boutique en ligne BenchChem!

OM137

Aurora Kinase Selectivity Mitotic Checkpoint Kinase Profiling

OM137 is a chemically defined aminothiazole derivative that functions as a cell-permeable, small-molecule inhibitor of Aurora kinases. It was identified through a functional whole-cell spindle checkpoint override assay, ensuring its in-cell activity. Its unique Aurora B > A selectivity profile (9-fold) and CDK1 co-inhibition make it an indispensable tool for dissecting mitotic regulation. Researchers investigating spindle checkpoint abrogation or paclitaxel synergy should procure this compound to ensure experimental reproducibility, avoiding the risk of confounding results from structurally distinct inhibitors. Stock this essential, validated probe for your mitosis studies.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34 g/mol
CAS No. 292170-13-9
Cat. No. B612193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOM137
CAS292170-13-9
SynonymsOM-137;  OM137;  OM 137
Molecular FormulaC13H14N4O3S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+
InChIKeyAMHQGUWEVRTTJB-GIDUJCDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OM137 (CAS 292170-13-9): A Validated Aminothiazole Aurora Kinase Inhibitor for Mitotic Checkpoint Research and Procurement


OM137 (CAS 292170-13-9) is a chemically defined aminothiazole derivative that functions as a small-molecule inhibitor of Aurora kinases, with a primary application in overriding the mitotic spindle checkpoint in cellular models [1]. The compound was identified through a high-throughput whole-cell screen designed to detect compounds capable of inducing mitotic exit in the presence of microtubule poisons, confirming its cell permeability and functional activity in living cells [2]. OM137 exhibits a molecular formula of C₁₃H₁₄N₄O₃S and a molecular weight of 306.34 g/mol, and is commercially available at >98% purity for research use .

Why Generic Substitution of OM137 with Other Aurora Kinase Inhibitors Is Scientifically Unsupported


Aurora kinase inhibitors represent a chemically diverse class of compounds with widely divergent selectivity profiles, potency ranges, and cellular activities. Substituting OM137 with a structurally distinct inhibitor—such as VX-680 (tozasertib), ZM447439, or MLN8237 (alisertib)—without experimental validation introduces substantial risk of confounding results. OM137 uniquely combines moderate biochemical potency with a distinct Aurora B > Aurora A selectivity profile and demonstrated CDK1 co-inhibition [1]. Critically, OM137 was identified via a functional, whole-cell checkpoint-override assay, not a purely biochemical kinase panel, ensuring that its activity profile reflects cell-permeable and mechanistically relevant Aurora kinase inhibition [2]. In contrast, many alternative Aurora inhibitors, while possessing higher biochemical potency, exhibit poor cellular activity due to permeability or solubility limitations . These divergent properties mandate the use of OM137 specifically in assays designed to interrogate its unique phenotypic signature.

OM137 Quantitative Differentiation Guide: Head-to-Head Evidence Against Leading Aurora Kinase Inhibitor Comparators


Aurora B vs. Aurora A Selectivity: A Distinct Profile Differentiating OM137 from Pan-Aurora Inhibitors

OM137 exhibits a unique selectivity profile, inhibiting Aurora B kinase with approximately 9-fold greater potency than Aurora A. This contrasts sharply with pan-Aurora inhibitors like VX-680 (tozasertib) and ZM447439, which show roughly equipotent inhibition of both isoforms . The observed IC50 values are derived from direct biochemical kinase assays using purified Aurora A:TPX2 and Aurora B:INCENP complexes [1].

Aurora Kinase Selectivity Mitotic Checkpoint Kinase Profiling

CDK1 Co-Inhibition: A Unique Secondary Activity of OM137 Not Present in Selective Aurora Inhibitors

OM137 possesses measurable inhibitory activity against cyclin-dependent kinase 1 (Cdk1/cyclin B), with an approximate IC50 of 20 µM [1]. This secondary activity is a differentiating feature relative to highly selective Aurora kinase inhibitors such as MLN8237 (alisertib) or AMG 900, which typically lack significant CDK1 inhibition at comparable concentrations. The presence of CDK1 inhibitory activity may contribute to the compound's ability to induce mitotic exit under certain conditions, although the primary mechanism remains Aurora B inhibition [2].

CDK1 Inhibition Mitotic Exit Polypharmacology

Cellular Histone H3 Phosphorylation: OM137 Demonstrates Superior Whole-Cell Activity Over More Biochemically Potent Analogs

Despite its moderate biochemical potency, OM137 demonstrates robust cellular activity, inhibiting histone H3 serine 10 phosphorylation (a direct Aurora B substrate) with an IC50 of approximately 15 µM in mitotic cells [1]. This cellular IC50 is within 6-fold of its biochemical Aurora B IC50 (2.4 µM), indicating good cell permeability. In contrast, more potent aminothiazole analogs described in the Andersen et al. 2008 study exhibited significant discrepancies between biochemical and cellular potency, often requiring concentrations many fold higher than the in vitro IC50 to achieve cellular effects due to permeability issues [2]. OM137 was specifically selected from a whole-cell phenotypic screen, validating its suitability for cellular assays.

Cellular Efficacy Histone H3 Phosphorylation Biochemical vs. Cellular Potency

Paclitaxel Synergy: OM137 Potentiates Subnanomolar Paclitaxel Activity, a Feature Not Reported for Common Aurora Inhibitors

OM137 significantly enhances the growth inhibitory effects of subnanomolar concentrations of paclitaxel in HeLa cells [1]. In cell proliferation assays, combining OM137 (6.25–100 µM) with paclitaxel (0.25–0.75 nM) resulted in enhanced growth inhibition compared to either agent alone [2]. This synergistic interaction is a documented feature of OM137 and is directly linked to its ability to override the spindle checkpoint activated by microtubule poisons. While other Aurora inhibitors have been combined with taxanes in clinical settings, OM137 is one of the few preclinical tools with explicitly quantified paclitaxel potentiation data in a well-defined cell culture model.

Chemosensitization Paclitaxel Synergy Combination Therapy

OM137: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of Aurora B-Selective Mitotic Checkpoint Override

Researchers requiring a cell-permeable Aurora kinase inhibitor with a documented Aurora B > A selectivity profile should use OM137 to override the spindle checkpoint in the presence of microtubule poisons such as nocodazole or paclitaxel [1]. OM137's 9-fold selectivity for Aurora B over Aurora A, combined with its validated cellular IC50 of ~15 µM for histone H3 phosphorylation inhibition, makes it ideal for dissecting Aurora B-specific functions in mitosis without confounding pan-Aurora inhibition effects.

Preclinical Modeling of Paclitaxel Combination Therapy and Chemosensitization

OM137 is uniquely suited for in vitro studies investigating the potentiation of subnanomolar paclitaxel activity [1]. Laboratories modeling taxane-based combination regimens or exploring mechanisms of spindle checkpoint abrogation should utilize OM137 at concentrations between 6.25–100 µM in conjunction with paclitaxel (0.25–0.75 nM) to reproduce the documented synergistic growth inhibition in HeLa cells [2].

Polypharmacology Studies Requiring Dual Aurora B/CDK1 Inhibition

For investigations where simultaneous inhibition of Aurora B and CDK1 is mechanistically relevant, OM137 provides a single-agent solution with defined inhibitory activities (Aurora B IC50 = 2.4 µM; CDK1/cyclin B IC50 ≈ 20 µM) [1]. This eliminates the need for complex drug combinations and reduces experimental variability, particularly in studies examining mitotic exit regulation or endoreduplication phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for OM137

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.